molecular formula C16H17NO3S B2791870 N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide CAS No. 923423-85-2

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide

Cat. No.: B2791870
CAS No.: 923423-85-2
M. Wt: 303.38
InChI Key: YTVZHKKQRQJJMJ-UHFFFAOYSA-N
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Description

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a tolyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylsulfonyl)aniline and p-tolylacetic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-(methylsulfonyl)aniline and the carboxylic acid group of p-tolylacetic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Choosing appropriate solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

    Catalysts: Utilizing catalysts to accelerate the reaction and improve yield.

    Scale-Up: Implementing large-scale reactors and continuous flow processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has diverse applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

    Pathways Involved: It can influence signaling pathways, such as inflammatory or pain pathways, by inhibiting or activating key proteins involved in these processes.

Comparison with Similar Compounds

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-(methylsulfonyl)phenyl)-2-(phenyl)acetamide: This compound lacks the tolyl group, which may result in different chemical and biological properties.

    N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)propionamide: The presence of a propionamide group instead of an acetamide group can alter its reactivity and applications.

    N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)butyramide: The butyramide derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the acetamide analog.

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new compounds with improved properties.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZHKKQRQJJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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